molecular formula C20H24N2S B13945221 Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- CAS No. 63834-09-3

Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)-

Cat. No.: B13945221
CAS No.: 63834-09-3
M. Wt: 324.5 g/mol
InChI Key: YDOLOCJNSXOJSV-UHFFFAOYSA-N
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Description

Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- (systematic IUPAC name: 10-[(1-ethyl-3-piperidinyl)methyl]-10H-phenothiazine) is a phenothiazine derivative characterized by a piperidine ring substituted with an ethyl group at the N-3 position, linked via a methylene bridge to the N-10 position of the phenothiazine core. This structural modification distinguishes it from simpler phenothiazines like promazine or chlorpromazine, which typically feature dimethylaminoalkyl side chains.

Phenothiazines are tricyclic heterocyclic compounds with a sulfur and nitrogen atom in the central ring. Substitutions at the N-10 position significantly influence their pharmacological properties, including receptor binding affinity, solubility, and metabolic stability .

Properties

CAS No.

63834-09-3

Molecular Formula

C20H24N2S

Molecular Weight

324.5 g/mol

IUPAC Name

10-[(1-ethylpiperidin-3-yl)methyl]phenothiazine

InChI

InChI=1S/C20H24N2S/c1-2-21-13-7-8-16(14-21)15-22-17-9-3-5-11-19(17)23-20-12-6-4-10-18(20)22/h3-6,9-12,16H,2,7-8,13-15H2,1H3

InChI Key

YDOLOCJNSXOJSV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 10-substituted phenothiazine derivatives such as Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- typically involves nucleophilic substitution or Mannich-type reactions at the 10-position of phenothiazine or its derivatives. The common synthetic approach includes:

  • Starting from 10H-phenothiazine or 2-chloro-10H-phenothiazine derivatives.
  • Reacting with an appropriate amine-containing substituent, such as N-ethyl-3-piperidylmethyl chloride or similar alkyl halides.
  • Using basic or reflux conditions in anhydrous organic solvents like toluene or tetrahydrofuran (THF).
  • Purification by column chromatography or crystallization to isolate the target compound.

Specific Preparation via Nucleophilic Substitution

One documented method involves the reaction of 10H-phenothiazine with N-ethyl-3-piperidylmethyl chloride under reflux in anhydrous toluene in the presence of sodium amide as a base. The reaction proceeds via nucleophilic substitution at the 10-position of phenothiazine:

  • Reflux conditions: approximately 18 hours at toluene boiling point (~110°C).
  • Work-up includes quenching with water, separation of organic layer, acid-base extraction to isolate the free base.
  • Purification by fractional distillation or column chromatography yields the product as a viscous oil or crystalline solid.

Mannich Reaction-Based Synthesis

An alternative approach involves the Mannich reaction, where phenothiazine acts as the nucleophile, formaldehyde as the electrophile, and N-ethyl-3-piperidine as the amine component:

  • Phenothiazine is reacted with formaldehyde and N-ethyl-3-piperidine under reflux in solvents such as ethanol or THF.
  • The reaction typically takes 6–8 hours, monitored by thin-layer chromatography (TLC).
  • After completion, the solvent is removed, and the residue is extracted with ethyl acetate.
  • Organic extracts are washed, dried (e.g., over sodium sulfate), and purified by column chromatography to isolate the desired 10-((N-ethyl-3-piperidyl)methyl)phenothiazine.

Reaction Conditions and Yields

Step Conditions Solvent Time Yield (%) Notes
Nucleophilic substitution Reflux, sodium amide base Toluene 18 h ~60-70 Requires anhydrous conditions
Mannich reaction Reflux, K2CO3 base THF 6-8 h 62-73 Monitored by TLC, purification by column chromatography

Purification and Characterization

  • Purification: Commonly performed by silica gel column chromatography using solvent mixtures such as chloroform/methanol (50:1) or ethyl acetate/hexanes.
  • Characterization:
    • ^1H NMR spectroscopy confirms the substitution pattern and integrity of the piperidyl and phenothiazine moieties.
    • Mass spectrometry (ESI-MS) provides molecular ion peaks consistent with molecular weight 324.5 g/mol.
    • Melting points reported around 100–180 °C depending on the derivative and salt form.

Example NMR data for related phenothiazine derivatives show aromatic protons in the 7.2–7.5 ppm range and aliphatic protons from the piperidyl group between 1.0–3.5 ppm.

Summary of Key Literature and Patent Sources

Source Type Description Key Contributions
Patent US2945855A Detailed nucleophilic substitution synthesis of 10-substituted phenothiazines using alkyl halides. Reaction conditions, purification, yields.
Research Article Mannich reaction synthesis of phenothiazine derivatives with aliphatic amines. General synthetic procedure, characterization data.
PubChem Database Chemical identifiers, molecular formula, and structure data. Molecular descriptors and synonyms.

Chemical Reactions Analysis

Types of Reactions

10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with various molecular targets. The compound is known to interact with neurotransmitter receptors in the brain, which may contribute to its potential antipsychotic effects. It can also inhibit certain enzymes, leading to anti-inflammatory and other pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenothiazine Derivatives

Key Observations :

  • The ethyl-piperidine group in the target compound increases molecular weight and lipophilicity compared to methyl-piperidine (Mepazine) or dimethylamino-propyl (Promethazine) derivatives .
  • Synthesis typically involves Mannich reactions (e.g., formaldehyde-mediated coupling of amines to the phenothiazine core), as seen in and .
Antioxidant and Nitric Oxide (NO) Modulation
  • Unsubstituted Phenothiazine: Exhibits potent NO scavenging (IC50 = 105 ± 2 nM) but reduced activity when substituted at N-10 .
  • Comparable derivatives like Mepazine demonstrate metal-chelating properties, which may enhance antioxidant effects in lanthanide complexes .
  • Phenoxazine: More potent NO inhibitor (IC50 = 19 ± 3 nM) due to its oxygen-containing heterocycle .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- Mepazine Promethazine HCl
Calculated logP ~4.2 ~3.8 3.1
Aqueous Solubility Low (lipophilic) Low Moderate (salt form)
pKa (tertiary amine) 9.38 (predicted) 9.2 9.0
Melting Point Not reported 180–182°C 232–234°C

Notes:

  • Higher logP values for ethyl-piperidine derivatives suggest enhanced blood-brain barrier permeability but poorer aqueous solubility .
  • Salt formation (e.g., hydrochloride) improves solubility, as seen in promethazine HCl .

Biological Activity

Phenothiazine derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, including antipsychotic, anticancer, and antioxidant properties. The compound Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- is a notable derivative that has been investigated for its potential therapeutic applications.

Chemical Structure and Properties

The structure of Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- features a phenothiazine core linked to an N-ethyl-3-piperidyl group. This modification is believed to enhance the compound's interaction with various biological targets, potentially improving its efficacy as a therapeutic agent.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that phenothiazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of phenothiazine derivatives were evaluated for their antiproliferative activity, revealing IC50 values ranging from 0.5 to 24.5 μM across different cell types . Notably, compounds with piperidinyl and piperazinyl substituents demonstrated enhanced activity.
    • In a study involving zebrafish models, certain phenothiazine derivatives not only displayed cytotoxicity but also modulated cholinesterase activity in a dose-dependent manner, indicating potential dual action against cancer and neurodegenerative diseases .
  • Neuroprotective Effects :
    • Phenothiazines are known to influence cholinergic signaling pathways. Research indicates that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions like Alzheimer's disease . The inhibition of these enzymes may contribute to improved cognitive function by increasing acetylcholine levels in the brain.
  • Antioxidant Properties :
    • The antioxidant capabilities of phenothiazines are well-documented. They have been shown to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases, including cancer and neurodegeneration . For example, certain phenothiazine hybrids demonstrated significant antioxidant activity in cellular assays.

Study 1: Anticancer Activity in Liver Cancer Cells

A recent study synthesized novel phenothiazine derivatives and tested them against liver cancer cell lines. The results indicated that some derivatives exhibited low toxicity while effectively modulating cholinesterase activity and demonstrating significant cytotoxic effects (IC50 values as low as 0.26 μM) .

Study 2: Neuroprotective Role in Alzheimer's Disease

Another investigation focused on the effects of phenothiazine derivatives on Aβ aggregation and cholinesterase inhibition. The findings suggested that these compounds could serve as multi-target ligands for Alzheimer's treatment by addressing multiple pathological mechanisms simultaneously .

Data Summary

Biological Activity IC50 Values Cell Lines Tested Notes
Anticancer Activity0.5 – 24.5 μMHep3B, SkHep1Varies with substituents; piperidine/piperazine substitutions enhance activity
Cholinesterase InhibitionLow micromolar rangeSHSY-5Y, other neuronal modelsEnhances acetylcholine levels; potential for cognitive enhancement
Antioxidant ActivitySignificantVarious cellular assaysProtects against oxidative stress; scavenges free radicals

Q & A

Basic: What synthetic methodologies are reported for preparing phenothiazine derivatives with N-ethyl-piperidyl substituents?

Synthesis typically involves nucleophilic substitution or alkylation reactions at the phenothiazine nitrogen. For example, the introduction of a piperidylmethyl group can be achieved via reaction with N-ethyl-3-piperidylmethyl chloride under basic conditions. Structural confirmation relies on NMR (e.g., 1^1H and 13^13C), mass spectrometry, and X-ray crystallography to verify regioselectivity and stereochemistry . Crystallographic data (e.g., triclinic crystal system with a=8.1891a = 8.1891 Å, b=8.2417b = 8.2417 Å, c=12.813c = 12.813 Å) are critical for validating bond angles and torsional strain in the final product .

Basic: How is the conformational flexibility of the piperidyl-phenothiazine system characterized?

The piperidine ring adopts a chair or boat conformation depending on substituent effects. X-ray diffraction studies reveal key torsional angles (e.g., C7–C12–N1 bond angles of 155.97155.97^\circ and 28.87−28.87^\circ), which influence the spatial orientation of the N-ethyl group relative to the phenothiazine core. Computational methods (DFT) and Cremer-Pople puckering parameters can quantify ring distortion and predict steric interactions .

Advanced: How can ring puckering coordinates resolve contradictions in conformational data for heterocyclic systems?

Cremer-Pople coordinates define a generalized framework to analyze nonplanar rings by decomposing puckering into amplitude (qmq_m) and phase (ϕ\phi) parameters. For example, a five-membered phenothiazine ring with substituents may exhibit pseudorotation, where q2q_2 (out-of-plane displacement) and ϕ2\phi_2 (phase angle) distinguish between envelope and twist conformations. This method resolves discrepancies in crystallographic data by normalizing torsional angles to a unified reference plane .

Advanced: What analytical methods address challenges in quantifying serum levels of phenothiazine derivatives?

Gas-liquid chromatography (GLC) with nitrogen-phosphorus detection is preferred for clinical serum analysis due to metabolite interference in spectrophotometric assays. Pre-analytical steps include solid-phase extraction to isolate the parent compound (e.g., perazine) from glucuronide or sulfate conjugates. Method validation requires calibration within therapeutic ranges (e.g., 59–885 nmol/L) and recovery rates >90% .

Advanced: How do redox properties of phenothiazine derivatives influence their stability in electrochemical applications?

Substituents like methyl or trifluoromethyl groups enhance stability by reducing radical formation during redox cycling. Cyclic voltammetry (CV) reveals oxidation potentials (E1/2E_{1/2}) correlated with substituent electronegativity. For example, N-methylphenothiazine derivatives exhibit extended overcharge protection in lithium-ion batteries due to lower decomposition rates compared to tert-butyl analogs .

Advanced: What metabolic pathways are observed for N-ethyl-piperidyl phenothiazines, and how do they impact pharmacological activity?

Primary metabolism involves hepatic CYP450-mediated N-deethylation, forming a piperidine metabolite, followed by sulfoxidation or glucuronidation. For instance, 10-((N-ethyl-3-piperidyl)methyl)-phenothiazine undergoes epoxidation at the ethylene linker, which may reduce dopamine receptor affinity. LC-MS/MS studies with isotopically labeled analogs are critical for tracking metabolite profiles and assessing bioactivity .

Advanced: How do structural modifications at the phenothiazine N-position affect receptor binding kinetics?

The N-ethyl-piperidyl group enhances lipophilicity, improving blood-brain barrier penetration. Comparative SAR studies show that elongation of the alkyl chain (e.g., propyl vs. ethyl) reduces D2_2 receptor antagonism but increases selectivity for histamine H1_1 receptors. Radioligand binding assays (e.g., 3^3H-spiperone competition) quantify affinity shifts, with IC50_{50} values varying by >10-fold across analogs .

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